molecular formula C10H16F2N2O B1436302 (3,3-Difluoropyrrolidin-1-yl)(piperidin-2-yl)methanone CAS No. 1888584-65-3

(3,3-Difluoropyrrolidin-1-yl)(piperidin-2-yl)methanone

Cat. No. B1436302
M. Wt: 218.24 g/mol
InChI Key: UIUXJYPCXNOKJA-UHFFFAOYSA-N
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Description

“(3,3-Difluoropyrrolidin-1-yl)(piperidin-2-yl)methanone” is a dipeptidyl peptidase IV inhibitor that has been studied for the treatment of type 2 diabetes . It has a molecular weight of 218.24 and a molecular formula of C10H16F2N2O .


Molecular Structure Analysis

The molecular structure of “(3,3-Difluoropyrrolidin-1-yl)(piperidin-2-yl)methanone” consists of a pyrrolidine ring and a piperidine ring, both of which are common structures in organic chemistry .


Chemical Reactions Analysis

The major route of metabolism of “(3,3-Difluoropyrrolidin-1-yl)(piperidin-2-yl)methanone” is due to hydroxylation at the 5’ position of the pyrimidine ring (M5) in all species. Other metabolic pathways include amide hydrolysis (M2), N-dealkylation at the piperazine nitrogen (M3), and an unusual metabolite resulting from scission of the pyrimidine ring (M1). Phase II metabolic pathways include carbamoyl glucuronidation (M9), glucosidation (M15) on the pyrrolidine nitrogen, and conjugation with creatinine to form an unusual metabolite/metabonate (M16) .

Scientific Research Applications

  • Summary of the Application : “(3,3-Difluoropyrrolidin-1-yl)(piperidin-2-yl)methanone” is a dipeptidyl peptidase IV inhibitor that has been studied for the treatment of type 2 diabetes . This compound, also known as PF-00734200, has progressed to phase 3 of clinical trials .
  • Methods of Application or Experimental Procedures : The disposition of PF-00734200 was examined in rats, dogs, and humans after oral administration of a single dose . The majority of the radioactive dose was detected in the urine of dogs and humans and in the feces of rats . Absorption of PF-00734200 was rapid in all species, with maximal plasma concentrations of radioactivity achieved within 1 hour after the dose .
  • Results or Outcomes : The data from these studies suggest that PF-00734200 is eliminated by both metabolism and renal clearance . The major route of metabolism was due to hydroxylation at the 5′ position of the pyrimidine ring in all species . Other metabolic pathways included amide hydrolysis, N-dealkylation at the piperazine nitrogen, and an unusual metabolite resulting from scission of the pyrimidine ring .

properties

IUPAC Name

(3,3-difluoropyrrolidin-1-yl)-piperidin-2-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16F2N2O/c11-10(12)4-6-14(7-10)9(15)8-3-1-2-5-13-8/h8,13H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIUXJYPCXNOKJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)C(=O)N2CCC(C2)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16F2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3,3-Difluoropyrrolidin-1-yl)(piperidin-2-yl)methanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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